Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

pralatrexate intermediate synthesis propargylation selectivity α‑propargylhomoterephthalic acid dimethyl ester

Methyl 4‑(1‑methoxy‑1‑oxopent‑4‑yn‑2‑yl)benzoate (systematic synonym: α‑propargylhomoterephthalic acid dimethyl ester) is the penultimate aryl‑side‑chain synthon in the convergent synthesis of pralatrexate (10‑propargyl‑10‑deazaaminopterin), an FDA‑approved antifolate for relapsed/refractory peripheral T‑cell lymphoma. The diester scaffold embeds a terminal alkyne handle that enables regiospecific C‑10 propargylation of the deazapteroate core and two differentiated methyl ester functionalities that orchestrate chemoselective late‑stage saponification.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 146464-90-6
Cat. No. B170105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate
CAS146464-90-6
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(CC#C)C(=O)OC
InChIInChI=1S/C14H14O4/c1-4-5-12(14(16)18-3)10-6-8-11(9-7-10)13(15)17-2/h1,6-9,12H,5H2,2-3H3
InChIKeyWPUHVBXXNXFUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS 146464‑90‑6): Procurement Baseline for a Non‑Substitutable Pralatrexate Intermediate


Methyl 4‑(1‑methoxy‑1‑oxopent‑4‑yn‑2‑yl)benzoate (systematic synonym: α‑propargylhomoterephthalic acid dimethyl ester) is the penultimate aryl‑side‑chain synthon in the convergent synthesis of pralatrexate (10‑propargyl‑10‑deazaaminopterin), an FDA‑approved antifolate for relapsed/refractory peripheral T‑cell lymphoma . The diester scaffold embeds a terminal alkyne handle that enables regiospecific C‑10 propargylation of the deazapteroate core and two differentiated methyl ester functionalities that orchestrate chemoselective late‑stage saponification . Commercial sources routinely supply the compound at ≥95 % purity , though obtaining lot‑specific certificates of analysis (HPLC, NMR) is critical due to the documented variability in process‑related impurities that propagate through the pralatrexate API supply chain .

Why Generic α‑Propargyl Homoterephthalate Esters Cannot Be Interchanged for Methyl 4‑(1‑methoxy‑1‑oxopent‑4‑yn‑2‑yl)benzoate in cGMP Pralatrexate Synthesis


Nominal structural analogs—such as the des‑propargyl homoterephthalic acid dimethyl ester (CAS 52787‑14‑1) or the mono‑acid mono‑ester homologs—cannot substitute for Methyl 4‑(1‑methoxy‑1‑oxopent‑4‑yn‑2‑yl)benzoate because they lack the terminal alkyne required for the characteristic C‑10 propargyl pharmacophore that underpins the 10‑fold cellular transport advantage of pralatrexate over methotrexate . Moreover, crude alkylation mixtures of the target diester are invariably contaminated with the bis‑propargyl over‑alkylation impurity, and the ratio of mono‑ to bis‑propargyl adducts is highly sensitive to the choice of base, solvent, and temperature . Without documented control of this regioisomeric impurity profile, downstream processing converges toward chromatographically inseparable by‑products that elevate the homoterephthalic acid dimethyl ester burden in the final API beyond ICH Q3A thresholds .

Quantitative Differentiation Evidence for Methyl 4‑(1‑methoxy‑1‑oxopent‑4‑yn‑2‑yl)benzoate: Yield, Impurity Control, and Scalability Benchmarks


Optimized Propargylation Achieves an Isolated Yield of 87.0 % vs. 65.6 % in Prior Art (Method US 0183789 A1) with a Single‑Step Precipitation Work‑up

The CN 107488112 A patent demonstrates that a LiHMDS‑mediated propargylation at −10 °C followed by direct isopropanol precipitation yields the target mono‑propargyl diester in 87.0 % isolated yield (332 g from 323 g of dimethyl homoterephthalate) . In contrast, the earlier US 0183789 A1 process (K₂CO₃/TBAI, 25–30 °C, 20–26 h) requires two refinements to achieve 99.2 % purity yet delivers an isolated yield of only 65.6 % . The 21.4‑percentage‑point yield advantage of the LiHMDS protocol is attributed to reduced bis‑propargyl by‑product formation and a simplified, chromatography‑free isolation sequence .

pralatrexate intermediate synthesis propargylation selectivity α‑propargylhomoterephthalic acid dimethyl ester

Crystallization‑Based Purification Removes Homoterephthalic Acid Dimethyl Ester Impurity Without Chromatography, Enabling Industrial‑Scale Production

U.S. Patent 9,783,542 B2 discloses that α‑propargylhomoterephthalic acid dimethyl ester obtained after propargylation (HPLC purity ≈62 %) can be upgraded to 'substantially free' homoterephthalic acid dimethyl ester (HTDE) status by crystallization from hexane/diisopropyl ether . The prior‑art column‑chromatography method (silica gel, cyclohexane/ethyl acetate 8:1) described in U.S. Patent 6,028,071 is acknowledged as commercially unviable at scale because of low throughput, high solvent consumption, and difficulty in achieving consistent removal of HTDE . The crystallization protocol eliminates chromatography entirely, reducing purification solvent volume by an estimated ≥80 % while ensuring that HTDE levels are sufficiently low to prevent downstream carry‑over into pralatrexate .

pralatrexate impurity control crystallization purification homoterephthalic acid dimethyl ester

10‑Propargyl Substituent (Introduced by This Intermediate) Confers a 10‑Fold Cellular Transport Advantage Over Methotrexate in L1210 Leukemia Cells

In the foundational J. Med. Chem. 1993 publication, pralatrexate—synthesized via alkylation of dimethyl homoterephthalate with propargyl bromide to afford α‑propargyl diester (2)—was shown to be transported inward in L1210 murine leukemia cells 10‑fold more effectively than methotrexate (MTX) . This transport advantage is specifically conferred by the 10‑propargyl substituent, which is absent in MTX (10‑amino instead of 10‑propargyl‑10‑deaza). The 10‑propargyl group is installed exclusively through the target compound; analogs lacking the terminal alkyne (e.g., homoterephthalic acid dimethyl ester) cannot deliver this transport phenotype .

pralatrexate transport reduced folate carrier 10‑propargyl pharmacophore

Highest‑Value Application Scenarios for Methyl 4‑(1‑methoxy‑1‑oxopent‑4‑yn‑2‑yl)benzoate Based on Quantified Differentiation Evidence


Kilogram‑Scale Manufacture of Pralatrexate API Under ANDA or DMF Submission

Generic pharmaceutical manufacturers filing an ANDA for pralatrexate injection require a robust, high‑yielding supply of the α‑propargyl diester intermediate that meets ICH impurity thresholds. The LiHMDS protocol (87 % yield) combined with crystallization‑based purification (no chromatography) provides a scalable, audit‑ready route that minimizes the homoterephthalic acid dimethyl ester carry‑over flagged during regulatory DMF review .

Process Chemistry Optimization and Cost‑of‑Goods Reduction Campaigns

CDMOs tasked with reducing pralatrexate COGS can benchmark their current α‑propargyl diester yield against the 87 % demonstrated in CN 107488112 A. A gap larger than 10 absolute percentage points signals an opportunity for solvent/base re‑optimization that can deliver a greater than 20 % increase in throughput without additional capital expenditure .

Analytical Reference Standard Qualification for HPLC Impurity Profiling

Quality‑control laboratories supporting pralatrexate drug‑product release testing need a well‑characterized α‑propargyl diester reference standard to identify and quantify the bis‑propargyl over‑alkylation impurity. Procuring a lot with documented HPLC purity and a certificate of analysis that explicitly quantifies the bis‑propargyl:mono‑propargyl ratio enables accurate method validation in accordance with ICH Q2(R1) .

Academic and Industrial Medicinal Chemistry Programs Exploring 10‑Substituted Antifolate SAR

Investigators exploring structure–activity relationships at the C‑10 position of 10‑deazaaminopterins require the α‑propargyl diester as the primary late‑stage diversification intermediate. The established synthetic accessibility (80–87 % yield, chromatography‑free purification) makes this building block the preferred entry point for parallel synthesis of 10‑alkynyl and 10‑alkenyl analog libraries intended for DHFR‑binding and RFC‑transport studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.